BIX HCl

Vue d'ensemble

Description

BI-9627 is an inhibitor of sodium-hydrogen exchanger isoform 1 (NHE1), with IC50 values of 6 and 31 nM in intracellular pH recovery (pHi) and human platelet swelling assays, respectively. It is greater than 30-fold selective for NHE1 over NHE2 and is inactive at NHE3 up to 16 μM in a pHi assay. BI-9627 inhibits phenylephrine-induced hypertrophy in neonatal rat cardiomyocytes. It increases recovery of left ventricular developed pressure and inhibits increases in left ventricular end-diastolic pressure (LVEDP) in a Langendorff isolated perfused rat heart model of ischemia-reperfusion injury when used at a concentration of 100 nM. BI-9627 (45 and 150 ppm in the diet) also attenuates decreases in left ventricular end-systolic pressure and increases in LVEDP in coronary artery-ligated rats.

BI-9627 is a highly potent NHE1 inhibitor with low DDI potential, excellent pharmacokinetics, and good selectivity against NHE2 and NHE3.

Applications De Recherche Scientifique

Ischemic Stroke Recovery

BIX NHE1 inhibitors: have shown promise in increasing white matter resilience and aiding neurofunctional recovery after ischemic stroke . By blocking the NHE1 protein, these inhibitors can reduce microglial inflammatory activation and enhance oligodendrogenesis, leading to improved motor and cognitive function recovery. This application is significant as it offers a potential therapeutic strategy for a condition that currently lacks effective treatments for reducing stroke-induced neuroinflammation.

Cancer Therapy

The role of NHE1 in cancer has been extensively studied, with findings suggesting that NHE1 activity correlates with tumor growth and metastasis . BIX NHE1 inhibitors could serve as selective anticancer drugs , targeting the aberrant regulation of hydrogen ion dynamics in cancer cells. This approach could lead to the development of new cancer treatments that are less toxic and more effective than current options.

Cardioprotection

In the context of cardiovascular diseases , BIX NHE1 inhibitors have been found to prevent ischemic damage in models of ischemia-reperfusion injury . These inhibitors can also prevent **phenylephrine-induced cardiomyocyte

Mécanisme D'action

- NHE1 is a transmembrane ion channel expressed ubiquitously in cells. Its main function is to regulate intracellular pH by exchanging sodium ions (Na⁺) and protons (H⁺) in an electroneutral manner .

- BIX NHE1 inhibitor selectively inhibits NHE1 with an IC₅₀ of 31 nM .

- This inhibition affects cell volume regulation and water influx, which plays a role in cell migration .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Propriétés

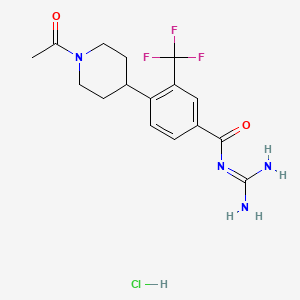

IUPAC Name |

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSZLEROFKLICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BIX NHE1 inhibitor | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

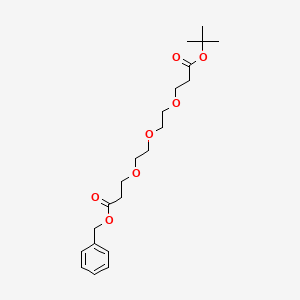

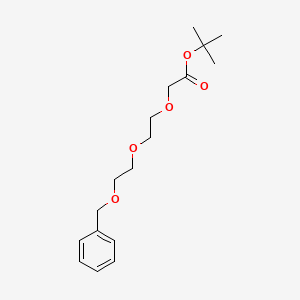

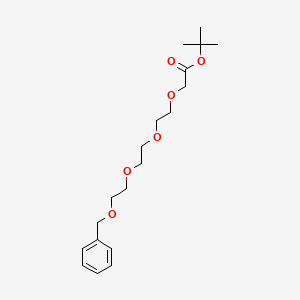

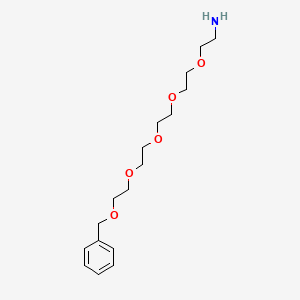

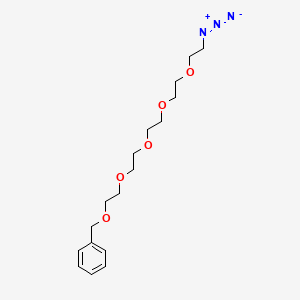

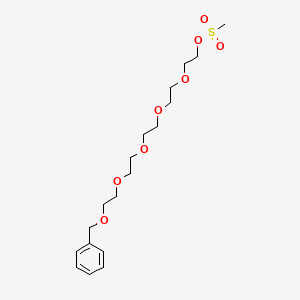

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)

![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)